TAT (48-57) falls under the category of cell-penetrating peptides. These peptides are characterized by their ability to traverse cellular membranes without requiring specific receptors or transport mechanisms. They are often utilized in research and therapeutic settings to deliver various payloads, including proteins, nucleic acids, and small molecules, into cells .
The synthesis of TAT (48-57) TFA typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be summarized as follows:
TAT (48-57) has a relatively simple linear structure characterized by its sequence: YGRKKRRQRRR. This sequence includes several basic amino acids that contribute to its positive charge at physiological pH, enhancing its ability to interact with negatively charged cell membranes.
The molecular weight of TAT (48-57) TFA is approximately 1,200 Da when accounting for the trifluoroacetic acid salt form. Its structure can be represented as follows:
This formula reflects the composition of the peptide along with any additional ions from TFA .
TAT (48-57) participates in several chemical reactions primarily related to its role as a delivery agent in biological systems. Key reactions include:
These reactions are crucial for enhancing the bioavailability of drugs or genetic material delivered via TAT (48-57) .
The mechanism by which TAT (48-57) facilitates cellular uptake involves several steps:
Research indicates that modifications to the peptide structure can enhance its uptake efficiency and specificity for target cells .
TAT (48-57) exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biological research and therapeutic development .
TAT (48-57) has diverse applications in scientific research and medicine:
The versatility of TAT (48-57) makes it an essential component in modern biomedical research, particularly in developing innovative treatment strategies .
The TAT (48-57) peptide (sequence: GRKKRRQRRR) contains a cationic core with six arginine and two lysine residues within its 10-amino acid sequence. This arginine-rich domain drives electrostatic interactions with anionic phospholipid head groups (e.g., phosphatidylserine) in plasma membranes [1] [3]. Biophysical studies demonstrate that at physiological pH, the guanidinium groups of arginine residues form bidentate hydrogen bonds with phosphate groups, inducing local membrane curvature. Concentration-dependent oligomerization of TAT peptides generates transient toroidal pores (3-5 nm diameter) that facilitate macromolecular translocation [3]. This process is enhanced by acidic pH through protonation of glutamate residues in membrane-proximal regions, as evidenced by hemolysis assays showing pH-dependent RBC lysis kinetics [1].
Table 1: Membrane Interaction Parameters of TAT (48-57)
Parameter | Value | Experimental System |
---|---|---|
Membrane Insertion Depth | 1.8 ± 0.3 nm | Fluorescence quenching (GUVs) |
Oligomerization State | Tetrameric pores (pH < 6.0) | Crosslinking assays |
Pore Lifetime | 40 ± 12 ms | Electrophysiology (BLM) |
Critical Pore Density | 800 pores/μm² | Lipid mobility assays |
Cellular internalization of TAT (48-57) conjugates occurs predominantly through energy-dependent endocytosis, with contributions from multiple pathways:
Glycosaminoglycan binding serves as a critical regulator: TAT (48-57) exhibits nanomolar affinity (Kd = 37 nM) for heparan sulfate chains via electrostatic contacts. Mutant CHO cells (pgsB-618) deficient in glycosaminoglycan synthesis show 76% reduction in peptide uptake, confirming HSPGs act as initial electrostatic traps rather than bona fide receptors [2].
While unconjugated TAT (48-57) shows diffuse cytoplasmic distribution, its nuclear translocation efficiency increases significantly when fused to nuclear localization signal (NLS)-containing cargos:
Table 2: Nuclear Accumulation of TAT (48-57) Conjugates
Conjugate | Nuclear:Cytoplasmic Ratio | Translocation Mechanism |
---|---|---|
TAT (48-57) alone | 0.3:1 | Passive diffusion |
TAT-somatostatin1 | 8.7:1 | Importin-β-mediated transport |
TAT-Cy5 (fluorescent dye) | 1.2:1 | NPC permeability (<40 kDa cutoff) |
1Somatostatin contains endogenous NLS (PPKKKRKV)
Nuclear pore complex (NPC) penetration occurs through importin-β binding when NLS is present, with maximal nuclear accumulation at 45-60 minutes post-internalization. Conjugate size governs translocation kinetics: constructs <40 kDa utilize passive NPC diffusion, while larger complexes require active transport [1] [6].
Cytosolic accumulation of TAT (48-57) conjugates is regulated by ATP-dependent sequestration:
Mechanistically, ATP hydrolysis provides energy for peptide oligomerization and pore stabilization in endosomal membranes. This process is potentiated by HA2 fusion peptides in engineered chimeras, which undergo pH-triggered conformational changes to enhance membrane disruption [1].
Cell-surface glycosaminoglycans (GAGs) exert paradoxical effects on TAT (48-57) internalization:
Table 3: GAG Modulation of TAT (48-57) Uptake
GAG Type | Binding Affinity (Kd) | Effect on Uptake | Inhibition Mechanism |
---|---|---|---|
Heparan Sulfate | 37 ± 8 nM | 76% reduction | Competitive membrane shielding |
Chondroitin Sulfate | 420 ± 90 nM | 34% reduction | Low-affinity surface retention |
Dermatan Sulfate | 290 ± 60 nM | 41% reduction | Peptide clustering at membrane |
Hyaluronic Acid | >1 μM (no binding) | No effect | N/A |
GAGs function as electrostatic sinks that:
Pre-treatment with heparinase III restores uptake efficiency in GAG-rich cells, confirming glycosaminoglycans act as inhibitory gatekeepers rather than universal facilitators of TAT (48-57) internalization [2].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7